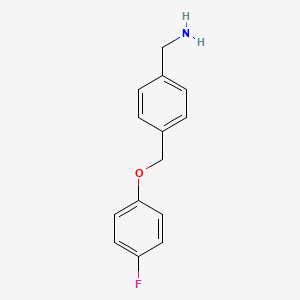

(4-((4-Fluorophenoxy)methyl)phenyl)methanamine

Description

(4-((4-Fluorophenoxy)methyl)phenyl)methanamine is a methanamine derivative featuring a phenyl ring substituted with a 4-fluorophenoxy methyl group. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol. This compound is structurally characterized by a primary amine (-CH₂NH₂) attached to a benzyl group, which is further substituted with a 4-fluorophenoxy moiety.

Properties

Molecular Formula |

C14H14FNO |

|---|---|

Molecular Weight |

231.26 g/mol |

IUPAC Name |

[4-[(4-fluorophenoxy)methyl]phenyl]methanamine |

InChI |

InChI=1S/C14H14FNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,9-10,16H2 |

InChI Key |

DNLWPKROJFQYGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenoxy)methyl)phenyl)methanamine typically involves the reaction of 4-fluorophenol with benzyl chloride to form 4-(chloromethyl)phenyl 4-fluorophenyl ether. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation to form secondary amines or amides.

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl derivative | Enhanced lipophilicity; retains fluorophenoxy group |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl derivative | Stabilizes amine for further functionalization |

These reactions typically proceed via nucleophilic attack of the amine on electrophilic reagents. The fluorophenoxy group remains inert under these conditions due to its electron-withdrawing nature.

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, critical for coordination chemistry or drug delivery systems.

Example Reaction :

-

Reagent : Benzaldehyde, acetic acid, ethanol, reflux

-

Product :

-

Mechanism : Acid-catalyzed condensation yielding a stable imine linkage.

Schiff bases derived from this compound show potential as ligands for metal complexes, though specific coordination studies remain unexplored.

Salt Formation

The amine forms stable salts with acids, improving solubility for pharmaceutical applications.

| Acid | Conditions | Product | Applications |

|---|---|---|---|

| HCl | Ethanol, RT | Hydrochloride salt | Enhanced stability in aqueous formulations |

| H₂SO₄ | Ether, 0°C | Sulfate salt | Used in crystallization protocols |

The hydrochloride salt is particularly notable for its hygroscopic stability .

Nucleophilic Aromatic Substitution (SNAr)

Example :

-

Product : Replacement of the fluorophenoxy group with amide (theoretical)

-

Limitation : Low yield due to steric hindrance and electronic deactivation .

Cross-Coupling Reactions

While not directly documented, analogous compounds undergo palladium-catalyzed couplings. Hypothetical pathways include:

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Buchwald-Hartwig | Pd(dba)₂, Xantphos, aryl halide | N-Arylated derivatives |

| Suzuki-Miyaura | Pd(PPh₃)₄, boronic acid | Biaryl methanamine analogs |

Protection of the amine (e.g., as a Boc derivative) is likely required to prevent catalyst poisoning .

Reductive Amination

The amine can react with carbonyl compounds under reducing conditions:

Example :

-

Reagents : Formaldehyde, NaBH₃CN, MeOH

-

Product :

-

Application : Modulation of pharmacokinetic properties.

Oxidation Reactions

Controlled oxidation of the amine group remains underexplored but could theoretically yield nitro or nitroso derivatives using reagents like H₂O₂/Fe²⁺ or KMnO₄ under acidic conditions.

Mechanistic Insights

-

Amine Reactivity : Governed by electron-donating effects of the aromatic ring, enhancing nucleophilicity.

-

Fluorophenoxy Influence : The 4-fluorophenoxy group electronically deactivates the aromatic ring, directing substitutions to the methanamine side chain .

This compound’s versatility in alkylation, imine formation, and salt generation underscores its utility in medicinal chemistry and materials science. Further studies on metal-catalyzed couplings and oxidation pathways are warranted to expand its synthetic applicability.

Scientific Research Applications

(4-((4-Fluorophenoxy)methyl)phenyl)methanamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenoxy)methyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituents:

Key Observations :

Key Observations :

- Protective Groups : Use of tert-butyldimethylsilyl (TBS) groups in analogs improves reaction efficiency and yield .

- Substituent Reactivity : Electron-deficient aryl groups (e.g., trifluoromethyl) may reduce nucleophilic substitution efficiency, leading to lower yields compared to electron-rich substituents .

Spectroscopic Data (NMR Trends)

1H NMR data from selected compounds reveal electronic and steric influences:

Biological Activity

The compound (4-((4-Fluorophenoxy)methyl)phenyl)methanamine, also known by its CAS number 179057-32-0, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), and highlights relevant case studies and research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a fluorophenoxy group and a methanamine moiety. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and electron-withdrawing effects, which can influence the interaction with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, fluorinated compounds have been shown to exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit key enzymes.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| (4-Fluorophenoxy) compound | 16 | 32 |

| Parent compound | 128 | Not detected |

The table above illustrates the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for a related fluorinated compound, indicating that fluorine substitution can significantly enhance antimicrobial efficacy .

Anticancer Activity

Research into the anticancer properties of related compounds shows promising results. For example, a series of quinoline derivatives with fluorinated substituents exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values as low as 1.04 nM for c-Met kinase inhibition . This suggests that similar structural motifs in this compound may confer anticancer properties.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups like fluorine at specific positions on the phenyl ring can enhance biological activity. Compounds with para-fluoro substitutions generally exhibited better activity compared to those with ortho or meta substitutions due to steric hindrance and electronic effects .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that fluorinated bichalcophene derivatives showed significant antimicrobial activity against Staphylococcus aureus and Salmonella typhimurium, with MIC values indicating effective inhibition at low concentrations . This underscores the potential for this compound in developing new antimicrobial agents.

- Antitumor Activity : Another investigation into pyrazolo[1,5-a]pyrimidines revealed that compounds with similar structural characteristics exhibited potent inhibition of mycobacterial ATP synthase, suggesting potential applications in tuberculosis treatment . The presence of fluorine was linked to increased potency.

Q & A

Basic: What are the common synthetic routes for (4-((4-Fluorophenoxy)methyl)phenyl)methanamine, and what purity levels are typically achieved?

The synthesis of this compound often involves multi-step organic reactions, starting with halogenated aromatic intermediates. For example, coupling reactions using 4-fluorophenol derivatives with benzyl halides or Mitsunobu reactions to form ether linkages are common. Purity levels (typically ≥95% by HPLC) are achieved via column chromatography or recrystallization, as noted in API intermediate synthesis protocols . Analytical validation using NMR and mass spectrometry ensures structural fidelity, with impurities monitored against pharmacopeial standards .

Advanced: How can researchers optimize the yield of this compound while minimizing by-products?

Yield optimization requires careful control of reaction conditions, such as temperature, stoichiometry, and catalyst selection. For instance, palladium-catalyzed cross-coupling reactions can reduce unwanted side products. Fractional distillation or preparative HPLC may isolate the target compound from by-products like unreacted phenols or dimerized species. Experimental designs employing factorial analysis (e.g., split-plot designs) help identify critical variables affecting yield, as demonstrated in agrochemical studies . Kinetic studies under varying pH and solvent systems further refine reaction efficiency .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the fluorophenoxy and benzylamine moieties via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, amine protons at δ 1.5–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C14H14FNO requires m/z 231.1068).

- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-F at 1100–1200 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR spectral data for this compound?

Discrepancies often arise from solvent effects, tautomerism, or impurities. For example, amine proton signals may split due to hydrogen bonding in polar solvents. Comparative analysis with structurally analogous compounds (e.g., 4-methoxybenzylamine derivatives) helps assign ambiguous peaks . Deuterated solvent screening (DMSO-d6 vs. CDCl3) and 2D NMR (COSY, HSQC) clarify coupling patterns and connectivity .

Basic: What in vitro models are recommended for preliminary toxicity screening?

- HepG2 cell lines : Assess hepatic toxicity via MTT assays.

- Ames test : Evaluates mutagenicity using Salmonella typhimurium strains.

- hERG channel inhibition assays : Predict cardiotoxicity risks . Dose-response curves and IC50 values are calculated, with positive controls (e.g., doxorubicin) ensuring assay validity .

Advanced: What methodologies assess the environmental persistence of this compound?

Environmental fate studies follow protocols like those in Project INCHEMBIOL:

- Biodegradation assays : OECD 301 series to measure microbial breakdown in soil/water.

- Hydrolysis/photolysis studies : Monitor degradation under UV light or varying pH.

- LC-MS/MS : Quantifies residual levels in environmental matrices, with detection limits <1 ppb . Ecotoxicological models (e.g., QSAR) predict bioaccumulation and trophic transfer .

Basic: How is the stability of this compound evaluated under storage conditions?

Stability testing follows ICH guidelines:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.

- Long-term studies : Monitor purity over 6–12 months at 25°C/60% RH. HPLC-UV tracks main peak area reduction, with degradation kinetics modeled using Arrhenius equations .

Advanced: How can computational chemistry aid in understanding this compound’s biological activity?

- Molecular docking : Predicts binding affinity to targets like monoamine oxidases or GPCRs (e.g., using AutoDock Vina).

- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites.

- MD simulations : Assess stability in lipid bilayers to predict blood-brain barrier permeability .

Basic: What are the key regulatory considerations for handling this compound in laboratory settings?

- Safety protocols : Use fume hoods, nitrile gloves, and PPE due to amine-related irritancy (H315/H319) .

- Waste disposal : Neutralize with dilute HCl before incineration to prevent environmental release .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies with non-fluorinated analogs show increased logP (lipophilicity) and prolonged half-life in rodent models. In vitro microsomal assays (e.g., rat liver S9 fractions) quantify metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.